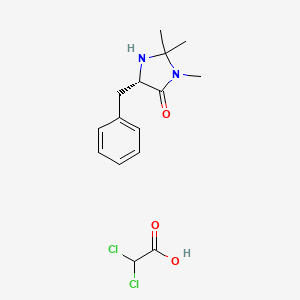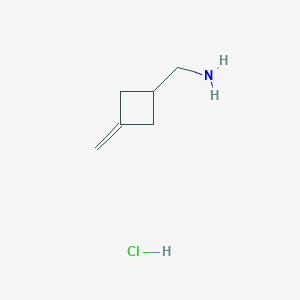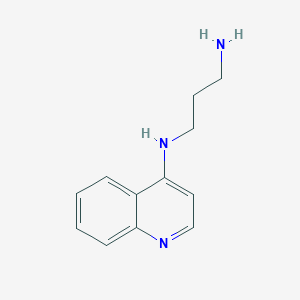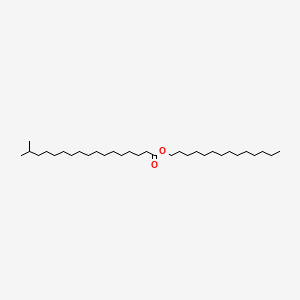
(5S)-(-)-2,2,3-Trimetil-5-bencil-4-imidazolidinona ácido dicloroacético
Descripción general
Descripción
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid, also known as TMB-4, is a synthetic compound that has been widely studied for its potential therapeutic applications. TMB-4 belongs to a class of compounds called imidazolidinones, which have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Aplicaciones Científicas De Investigación
Aplicaciones médicas
El ácido dicloroacético (DCA), un análogo del ácido acético, se ha utilizado como fármaco porque inhibe la enzima piruvato deshidrogenasa quinasa . Se ha utilizado en el tratamiento de diversas afecciones médicas, incluidas las verrugas y una amplia variedad de lesiones de la piel y los tejidos .
Tratamiento del cáncer
El DCA ha mostrado potencial en el tratamiento del cáncer. Se ha informado que tiene propiedades anticancerígenas, pero su administración clínica efectiva en la terapia del cáncer todavía se limita a los ensayos clínicos . El DCA se ha probado en coadministración con quimioterapia convencional, radioterapia, otros fármacos o compuestos naturales en varios modelos de cáncer .
Orientación a las células madre cancerosas
Curiosamente, el DCA podría afectar significativamente la fracción de células madre cancerosas y contribuir a la erradicación del cáncer . Este hallazgo proporciona una sólida base para nuevos estudios de traducción clínica de DCA en la terapia del cáncer .
Investigación sobre el cáncer de pulmón
En la investigación del cáncer de pulmón, se han identificado vías metabólicas clave, incluido el nuevo hallazgo de la elevación del ácido cítrico y su interacción con el gen MIF . Este descubrimiento tiene posibles biomarcadores de diagnóstico y objetivos terapéuticos, que pueden orientar la investigación futura y el manejo clínico del cáncer de pulmón .
Orientación de la máquina metabólica
Las células cancerosas presentan una peculiar máquina metabólica que ofrece un enfoque prometedor para la terapia del cáncer . El mecanismo de acción del DCA ayuda a comprender las bases de su eficacia selectiva contra las células cancerosas .
Sistemas de administración de fármacos
Los nuevos sistemas de administración de fármacos y los compuestos multiacción que contienen DCA y otros fármacos parecen mejorar la biodisponibilidad y parecen más eficientes gracias a una acción sinérgica de múltiples agentes .
Mecanismo De Acción
Target of Action
The primary target of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid, also known as (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate, is the enzyme pyruvate dehydrogenase kinase (PDHK) . PDHK plays a crucial role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC), which is involved in the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle .
Mode of Action
The compound acts as an inhibitor of PDHK . By inhibiting PDHK, it prevents the phosphorylation and subsequent inactivation of the PDC. This leads to an increase in the activity of the PDC, promoting the conversion of pyruvate to acetyl-CoA and thus enhancing the flux of carbon into the citric acid cycle .
Biochemical Pathways
The inhibition of PDHK and the subsequent activation of the PDC affect the citric acid cycle and the Warburg effect . The increased flux of carbon into the citric acid cycle enhances the production of ATP and other high-energy compounds. Additionally, by shifting the metabolism away from lactic acid production (a hallmark of the Warburg effect observed in many cancer cells), the compound can induce a metabolic shift that may have therapeutic effects in cancer treatment .
Pharmacokinetics
Studies on dichloroacetic acid, a structurally related compound, suggest that it may have similar adme properties . Dichloroacetic acid is known to be readily absorbed and distributed throughout the body. It is metabolized primarily in the liver by the enzyme glutathione transferase zeta 1 (GSTZ1), and the metabolites are excreted in the urine .
Result of Action
The primary result of the compound’s action is a shift in cellular metabolism towards oxidative phosphorylation and away from lactic acid production . This can lead to decreased lactate levels in the tumor microenvironment, increased reactive oxygen species (ROS) generation, and promotion of cancer cell apoptosis . Furthermore, the compound’s action on the MIF gene expression and citric acid levels suggests a novel mechanism underlying its therapeutic effects .
Propiedades
IUPAC Name |
(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2-dichloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.C2H2Cl2O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-1(4)2(5)6/h4-8,11,14H,9H2,1-3H3;1H,(H,5,6)/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRAPAXOLQHZSE-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N[C@H](C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584699 | |
| Record name | Dichloroacetic acid--(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345358-20-5 | |
| Record name | Dichloroacetic acid--(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 345358-20-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cobalt(3+);propyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris(2-oxo-2-propoxyethyl)-3,13,17-tris(3-oxo-3-propoxypropyl)-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide](/img/structure/B1627030.png)

![Ethyl 3-[(hydrazinothioxomethyl)amino]benzoate](/img/structure/B1627034.png)






![1-Fluoro-4-[(4-methylphenyl)methyl]benzene](/img/structure/B1627044.png)
![2,2',2'',2'''-{(E)-Ethene-1,2-diylbis[(6-hydroxy-3,1-phenylene)methylenenitrilo]}tetraacetic acid](/img/structure/B1627046.png)


![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B1627051.png)
